Ethyl-6-Methyl-2-oxo-4-phenyl-1,2-dihydropyrimidin-5-carboxylat

Übersicht

Beschreibung

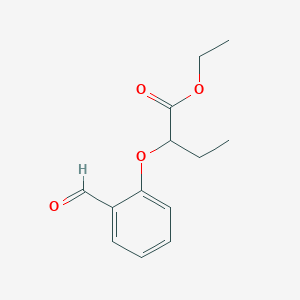

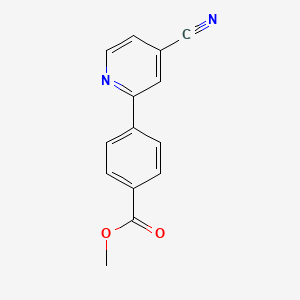

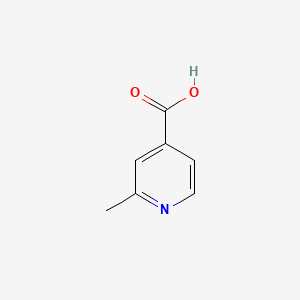

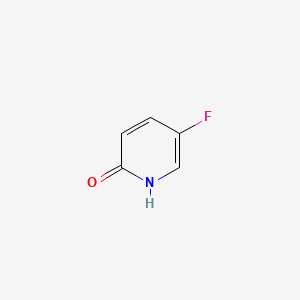

Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C14H14N2O3 and its molecular weight is 258.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimikrobielle Anwendungen

Ethyl-6-Methyl-2-oxo-4-phenyl-1,2-dihydropyrimidin-5-carboxylat wurde auf sein Potenzial in antimikrobiellen Behandlungen untersucht. Die Forschung konzentrierte sich auf die Synthese von Derivaten dieser Verbindung, um ihre Wirksamkeit gegen verschiedene mikrobielle Stämme zu bewerten. Diese Studien zielen darauf ab, neue antimikrobielle Wirkstoffe zu entwickeln, die gegen resistente Bakterien und andere Krankheitserreger kämpfen können .

Antikrebsanwendungen

Diese Verbindung wurde auch auf ihre Antikrebsaktivität untersucht. Die Forschung umfasst die Synthese verwandter Verbindungen und deren Bewertung bei der Hemmung des Wachstums von Krebszellen. Ziel ist es, neue therapeutische Wirkstoffe zu entdecken, die in der Krebsbehandlung eingesetzt werden können .

QSAR-Studien

QSAR-Studien befassen sich mit der Analyse der Beziehung zwischen der chemischen Struktur von Verbindungen und ihrer biologischen Aktivität. Für this compound helfen diese Studien, sein Potenzial als therapeutisches Mittel vorherzusagen, indem sie verstehen, wie Strukturänderungen seine Aktivität beeinflussen können .

Safety and Hazards

Zukünftige Richtungen

While specific future directions for this compound are not detailed in the available literature, the study of pyrimidine derivatives is a promising area of research. These compounds have potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Wirkmechanismus

Mode of Action

It is suggested that the compound may exert its effects through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .

Biochemical Pathways

Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate may affect several biochemical pathways. It has been suggested that the compound may inhibit ER stress and apoptosis, which are critical pathways in cell survival and death . Additionally, it may also affect the NF-kB inflammatory pathway, which plays a key role in immune and inflammatory responses .

Result of Action

It is suggested that the compound may have neuroprotective and anti-neuroinflammatory effects .

Biochemische Analyse

Biochemical Properties

Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been found to interact with enzymes involved in the synthesis and degradation of nucleotides, such as dihydropyrimidine dehydrogenase and thymidine phosphorylase. These interactions are crucial for the regulation of nucleotide metabolism and can influence cellular processes such as DNA replication and repair .

Cellular Effects

Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of certain kinases involved in cell signaling, leading to alterations in gene expression and metabolic pathways . Additionally, this compound can induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death .

Molecular Mechanism

The molecular mechanism of action of ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of enzymes such as dihydropyrimidine dehydrogenase, inhibiting their activity and thereby affecting nucleotide metabolism . This inhibition can lead to the accumulation of nucleotide intermediates, which can have downstream effects on cellular processes. Additionally, the compound can modulate the expression of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of nucleotide metabolism and persistent alterations in cellular function .

Dosage Effects in Animal Models

The effects of ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as the inhibition of tumor growth and the reduction of inflammation . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate is involved in several metabolic pathways, including those related to nucleotide metabolism. It interacts with enzymes such as dihydropyrimidine dehydrogenase and thymidine phosphorylase, which play key roles in the synthesis and degradation of nucleotides . These interactions can affect metabolic flux and the levels of various metabolites, influencing cellular processes such as DNA replication and repair .

Transport and Distribution

Within cells and tissues, ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects . The compound’s distribution is influenced by factors such as its lipophilicity and the presence of transporters that mediate its uptake and efflux .

Eigenschaften

IUPAC Name |

ethyl 6-methyl-2-oxo-4-phenyl-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-3-19-13(17)11-9(2)15-14(18)16-12(11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIRDXKNRHFQJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377101 | |

| Record name | Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69207-36-9 | |

| Record name | Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate in recent research?

A1: This compound serves as a vital starting material for synthesizing various derivatives, particularly those containing the dihydropyrimidine ring system [, ]. This is highlighted in studies exploring new antimicrobial agents.

Q2: Can you elaborate on the antimicrobial activity observed in the derivatives synthesized from Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate?

A2: Researchers have successfully synthesized compounds like N'-benzylidene-6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carbohydrazide and 6-methyl-2-oxo-N-(4-oxo-2-phenylthiazolidin-3-yl)-4-phenyl-1,2-dihydropyrimidine-5-carboxamide derivatives []. These derivatives demonstrated promising in vitro antimicrobial activity against various bacterial and fungal strains. Notably, some derivatives exhibited superior efficacy compared to standard antimicrobial agents like Tetracycline and Miconazole []. This highlights the potential of using Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate as a scaffold for developing novel antimicrobial agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

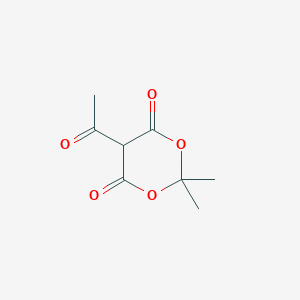

![[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1303138.png)